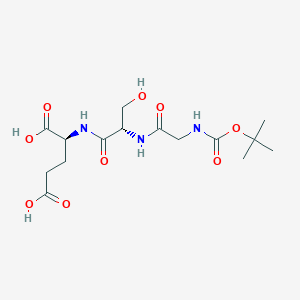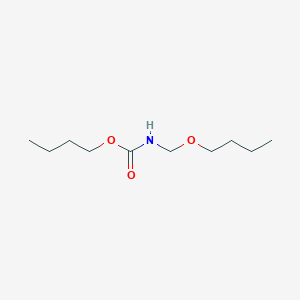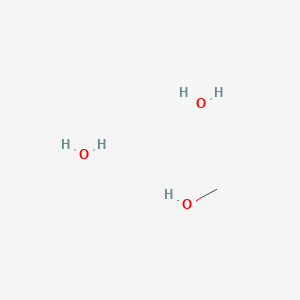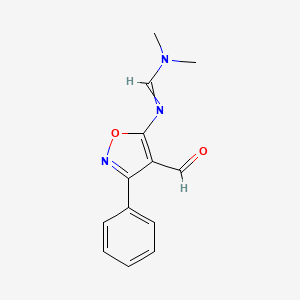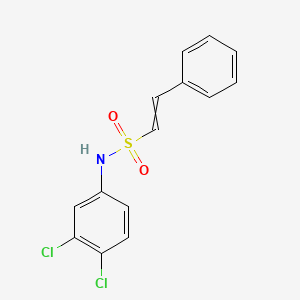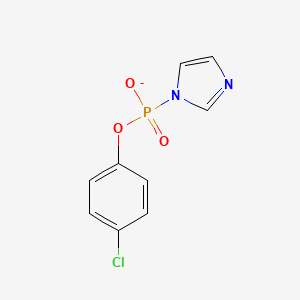
4-Chlorophenyl 1H-imidazol-1-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 1H-imidazol-1-ylphosphonate is a chemical compound that features a 4-chlorophenyl group attached to an imidazole ring through a phosphonate linkage. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties. Imidazole derivatives are widely studied due to their applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1H-imidazol-1-ylphosphonate typically involves the reaction of 4-chlorophenylphosphonic dichloride with imidazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 4-Chlorophenylphosphonic Dichloride: This intermediate is synthesized by reacting 4-chlorophenol with phosphorus trichloride.
Reaction with Imidazole: The 4-chlorophenylphosphonic dichloride is then reacted with imidazole in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 1H-imidazol-1-ylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonate group.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized imidazole derivatives.
Hydrolysis Products: Phosphonic acid derivatives and imidazole.
Scientific Research Applications
4-Chlorophenyl 1H-imidazol-1-ylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 1H-imidazol-1-ylphosphonate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with biological processes that involve phosphorylation. This dual functionality makes it a versatile compound in biochemical research .
Comparison with Similar Compounds
4-Chlorophenyl 1H-imidazol-1-ylphosphonate can be compared with other imidazole derivatives:
4-(4-Chlorophenyl)Imidazole: Similar structure but lacks the phosphonate group, leading to different chemical properties and reactivity.
(4-chlorophenyl)(1H-imidazol-2-yl)methanone: Contains a carbonyl group instead of a phosphonate group, resulting in different biological activities.
1-[(2-(4-chlorophenyl) thiazol-4-yl)methyl]-1H-imidazole: Contains a thiazole ring, which imparts different pharmacological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
64108-80-1 |
|---|---|
Molecular Formula |
C9H7ClN2O3P- |
Molecular Weight |
257.59 g/mol |
IUPAC Name |
(4-chlorophenoxy)-imidazol-1-ylphosphinate |
InChI |
InChI=1S/C9H8ClN2O3P/c10-8-1-3-9(4-2-8)15-16(13,14)12-6-5-11-7-12/h1-7H,(H,13,14)/p-1 |
InChI Key |
ZJOHFDXXOOGMNQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(N2C=CN=C2)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
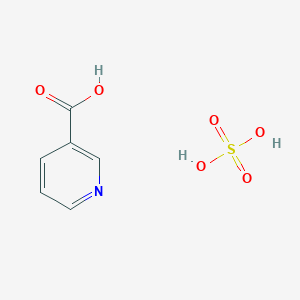
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
